molecular formula C17H16ClN3O2 B2982954 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866043-06-3

2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B2982954
CAS No.: 866043-06-3
M. Wt: 329.78
InChI Key: XSBRMDDDJBSOLF-UHFFFAOYSA-N
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Description

2-[1-(2-Chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a chloroacetamide derivative featuring a pyrrole ring substituted at the 1-position with a 2-chloro-6-cyanophenyl group and an N,N-diethyl-2-oxoacetamide moiety. Its molecular formula is C17H15ClN3O2, with a molecular weight of 328.77 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and cyano) on the phenyl ring and lipophilic diethyl substituents on the acetamide nitrogen. Such structural motifs are common in agrochemicals and pharmaceuticals, where chloroacetamides are often explored for herbicidal or enzyme-inhibitory activities .

Properties

IUPAC Name

2-[1-(2-chloro-6-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)14-9-6-10-21(14)15-12(11-19)7-5-8-13(15)18/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRMDDDJBSOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrrole nitrogen with N,N-diethyl-2-oxoacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or altering receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrole-Based Chloroacetamides

A key structural analog is 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide (C15H12ClN3O2, MW 301.73 g/mol) . Differences include:

  • Phenyl substitution pattern: The target compound has a 2-chloro-6-cyanophenyl group, while the analog features a 3-chloro-2-cyanophenyl group.
  • N-Substituents : The diethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to dimethyl groups (logP ~2.8), influencing solubility and membrane permeability.

Dichlorophenyl Acetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C19H17Cl2N3O2, MW 398.27 g/mol) diverges in:

  • Aromatic substitution: A dichlorophenyl group replaces the chloro-cyanophenyl system.
  • Heterocyclic core: A pyrazolone ring instead of pyrrole. Pyrazolone derivatives are known for diverse biological activities, including anti-inflammatory effects, whereas pyrrole-based compounds are often explored in agrochemicals.
  • Crystallography : The dichlorophenyl analog exhibits three distinct conformers in its crystal structure due to rotational flexibility around the amide bond, stabilized by N–H⋯O hydrogen bonds forming R22(10) motifs . The target compound’s diethyl groups may reduce hydrogen-bonding capacity, favoring hydrophobic interactions.

Agrochemical Chloroacetamides

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) share the chloroacetamide backbone but differ in:

  • Substituents: Both have 2,6-dimethylphenyl groups and pyrazole/methoxyethyl moieties. The target compound’s pyrrole-cyanophenyl system may confer unique herbicidal selectivity.
  • Bioactivity: Metazachlor inhibits very-long-chain fatty acid (VLCFA) elongation in weeds. The cyano group in the target compound could enhance electron-deficient character, improving binding to plant enzyme active sites.

Physicochemical and Functional Properties

Table 1: Key Comparisons of Chloroacetamide Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents logP (Est.) Notable Features
Target Compound C17H15ClN3O2 328.77 2-Cl-6-CN-phenyl, N,N-diethyl ~3.5 High lipophilicity
2-[1-(3-Cl-2-CN-phenyl)-pyrrolyl] analog C15H12ClN3O2 301.73 3-Cl-2-CN-phenyl, N,N-dimethyl ~2.8 Improved aqueous solubility
2-(3,4-Dichlorophenyl)-acetamide C19H17Cl2N3O2 398.27 3,4-diCl-phenyl, pyrazolone ~4.0 Multiple conformers, H-bonding
Metazachlor C14H16ClN3O 277.75 2,6-diMe-phenyl, pyrazole ~2.5 Herbicidal (VLCFA inhibition)

Hydrogen Bonding and Crystallinity

The target compound’s diethyl groups likely reduce hydrogen-bonding propensity compared to the dichlorophenyl analog in , which forms R22(10) dimers via N–H⋯O bonds . This could result in lower melting points or altered crystalline stability.

Biological Activity

The compound 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
  • Molecular Formula : C15H16ClN3O2
  • Molecular Weight : 305.76 g/mol

Research indicates that compounds similar to 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide may exhibit their effects through various mechanisms, including:

  • Enzyme Inhibition : Many pyrrole derivatives are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Several studies have focused on the anticancer potential of pyrrole derivatives. For instance, compounds structurally related to 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide have shown significant tumor growth inhibition in xenograft models of head and neck cancer .

Antiviral Activity

Research has also explored the antiviral properties of pyrrole-based compounds. A related study demonstrated that certain pyrrolyl derivatives exhibited inhibition against HIV replication, targeting RNase H and integrase activities . The IC50 values for these compounds ranged from 2.5 μM to 26 nM, indicating potent antiviral activity.

Study 1: Tumor Growth Inhibition

In a study involving a mouse xenograft model, a compound structurally similar to the target molecule was administered. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective anticancer activity .

Study 2: HIV Replication Inhibition

A series of pyrrole derivatives were synthesized and tested for their ability to inhibit HIV replication. Notably, compounds with similar structural features demonstrated significant activity against RNase H, with some achieving IC50 values below 5 μM .

Data Tables

Property Value
IUPAC Name2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76 g/mol
Anticancer Activity (IC50)Significant inhibition
Antiviral Activity (IC50)2.5 - 26 nM

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